molecular formula C25H29N3O4 B2983414 Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate CAS No. 899983-80-3

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate

Cat. No.: B2983414
CAS No.: 899983-80-3
M. Wt: 435.524
InChI Key: SZGPUAHFKBFGHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the spiro heterocyclic family, characterized by a unique fused bicyclic system combining benzo[e]pyrazolo[1,5-c][1,3]oxazine and piperidine moieties. Spiro compounds like this are of interest due to their conformational rigidity, which enhances binding specificity in medicinal chemistry applications .

Properties

IUPAC Name

ethyl 7-ethoxy-2-phenylspiro[1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine-5,4'-piperidine]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O4/c1-3-30-22-12-8-11-19-21-17-20(18-9-6-5-7-10-18)26-28(21)25(32-23(19)22)13-15-27(16-14-25)24(29)31-4-2/h5-12,21H,3-4,13-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZGPUAHFKBFGHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1OC3(CCN(CC3)C(=O)OCC)N4C2CC(=N4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H29N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 7-ethoxy-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]-1'-carboxylate (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities. This compound belongs to a class of spiro compounds known for their diverse pharmacological properties, including antimicrobial and anticancer activities. The following sections detail the synthesis, biological activity, and relevant research findings associated with compound 1.

Synthesis

The synthesis of compound 1 typically involves multicomponent reactions (MCRs) that allow for the rapid assembly of complex molecular structures. MCRs are advantageous due to their efficiency and ability to produce diverse chemical entities in a single reaction step. Specific methodologies employed in the synthesis of similar compounds often include cyclocondensation reactions involving various aromatic aldehydes and amines .

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of spiro compounds have been tested against various bacterial strains such as Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) values for these compounds ranged from 12.4 μM to over 100 μM depending on the specific structure and substituents present on the phenyl ring .

CompoundTarget BacteriaMIC (μM)
Compound 1Staphylococcus aureus12.4
Compound 2E. coli16.4
Compound 3Klebsiella pneumoniae16.5

These findings suggest that the structural features of compound 1 may enhance its interaction with bacterial cell membranes or specific enzymatic pathways critical for bacterial survival.

Anticancer Activity

In addition to antimicrobial properties, spiro compounds have also been investigated for their anticancer effects. Studies have shown that ethyl derivatives can induce apoptosis in cancer cells through various mechanisms including modulation of cell cycle progression and inhibition of tumor growth factors. For example, spiro compounds have demonstrated the ability to inhibit cell proliferation in human ovarian carcinoma cells by inducing apoptosis and enhancing T-cell activation when used in combination with immune checkpoint inhibitors like B7-H1 blockade .

Case Studies

Several case studies have highlighted the efficacy of similar compounds in preclinical models:

  • Ovarian Carcinoma Model : In a study investigating the effects of B7-H1 blockade combined with spiro compound treatment, researchers observed enhanced T-cell activation leading to significant tumor regression in mouse models of ovarian cancer .
  • Antibacterial Efficacy : A comparative study on various substituted phenyl-dihydrospiro compounds revealed that certain modifications significantly increased antibacterial potency against Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

5-(4-Ethoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine (): Shares the pyrazolo-oxazine core but lacks the piperidine spiro junction and ethyl carboxylate group.

2-(4-Substitutedphenyl)-1,10b-dihydrospiro[benzo[e]pyrazolo[1,3]oxazine-5,3'-indolin]-2'-ones (): Features an indolinone spiro system instead of piperidine. The indolinone moiety introduces hydrogen-bonding capacity, enhancing antimicrobial activity (MIC: 50–250 µg/mL) .

Ethyl 4-[4-(2-methoxyphenyl)piperazin-1-yl]piperidine-1-carboxylate ():

  • Contains a piperidine-piperazine hybrid but lacks the fused oxazine-pyrazole system.
  • The methoxyphenyl group improves lipophilicity, which may influence blood-brain barrier penetration.

Physicochemical Properties

  • Lipophilicity: The ethyl carboxylate group in the target compound likely reduces logP compared to non-esterified analogues (e.g., indolinone derivatives in ), impacting bioavailability.
  • Thermal Stability : Spiro systems generally exhibit high melting points (>200°C) due to rigid structures, as seen in related pyrazolo-oxazines (mp: 194–340°C) .

Q & A

Q. What synthetic methodologies are recommended for synthesizing spiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine] derivatives like the target compound?

  • Methodological Answer : A one-pot, two-step reaction using chloroacetyl chloride and nitrogen-containing nucleophiles (e.g., isoniazid) under reflux conditions is effective for forming spirooxindole scaffolds. For example, spiro[benzo[e]pyrazolo[1,3]oxazine] intermediates can be functionalized via nucleophilic substitution (Scheme 12 in ) . Key parameters include solvent choice (e.g., DMF or THF), reaction temperature (80–100°C), and stoichiometric ratios (1:1.2 for nucleophile:spiro intermediate).

Q. How can spectroscopic data (NMR, IR, HRMS) be interpreted to confirm the structure of the target compound?

  • Methodological Answer :
  • 1H NMR : Look for characteristic peaks:
  • Ethoxy groups: δ 1.2–1.4 ppm (triplet, CH3) and δ 4.1–4.3 ppm (quartet, CH2).
  • Spirocyclic protons: δ 3.5–4.0 ppm (multiplet, piperidine and oxazine protons).
  • HRMS : Verify molecular ion [M+H]+ with <5 ppm error. For example, a calculated m/z of 451.2012 (C24H27N3O5) should align with experimental data.

Q. What purification techniques are optimal for isolating this spirocyclic compound?

  • Methodological Answer : Use silica gel column chromatography with a gradient eluent (e.g., hexane:ethyl acetate 3:1 to 1:2) to resolve polar impurities. For higher purity, recrystallization in ethanol or acetonitrile is recommended .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of the spirocyclic core in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states and electron density maps. For example, the electrophilic carbon at the oxazine C5 position shows high susceptibility to nucleophilic attack, validated by Fukui indices . Correlate computational results with experimental kinetics (e.g., rate constants for reactions with isoniazid) .

Q. What strategies address contradictions in biological activity data for spirooxindole derivatives?

  • Methodological Answer :
  • Example : A synthesized analog (56, R=4-Cl, R’=Cl) showed MIC = 12.5 µg/mL against M. tuberculosis vs. isoniazid (MIC = 0.2 µg/mL). To resolve efficacy gaps:

Perform SAR studies by varying substituents (e.g., electron-withdrawing groups at R’).

Use molecular docking to assess binding affinity to Mtb enzyme targets (e.g., InhA).

Validate membrane permeability via logP calculations (target logP ~3.5 for optimal bioavailability).

Q. How can reaction path search methods optimize synthetic routes for this compound?

  • Methodological Answer : Implement quantum chemical reaction path searches (e.g., using the GRRM program) to identify low-energy intermediates. For instance, spirocyclization steps can be accelerated by stabilizing transition states with polar aprotic solvents (e.g., DCE/HFIP mixtures, as in ).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.